2-Decanol, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanol, 8-methyl- is an organic compound with the molecular formula C11H24O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a methyl group (-CH3) on the eighth carbon. This compound is known for its role in the synthesis of insect pheromones, particularly those used by various species of Diabrotica beetles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 8-methyl- typically involves several key steps:
Reaction of a Ketone with Lithium Acetylide Ethylenediamine Complex: This step produces a propargylic alcohol containing the branch of the target molecule.
Copper(I)-Mediated Alkylation: The derived propargylic acetate is alkylated with a primary alkyl halide to yield a trisubstituted allene.
Isomerization: Using an alkali metal amide of either ethylenediamine or 1,3-diaminopropane, the allene is isomerized to form an alkyl-branched terminal acetylene.
Conversion of Triple Bond: The triple bond is converted to a methyl ketone and subsequently reduced to the methyl carbinol.
Industrial Production Methods
While specific industrial production methods for 2-Decanol, 8-methyl- are not extensively documented, the general synthetic route described above can be scaled up for industrial applications. The use of high-performance liquid chromatography (HPLC) for the resolution of diastereomers is crucial for achieving high configurational enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Decanol, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces 8-methyl-2-decanone.
Reduction: Produces 8-methyldecane.
Substitution: Produces 8-methyl-2-decanol derivatives with various substituents.
Scientific Research Applications
2-Decanol, 8-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Decanol, 8-methyl- primarily involves its role as a pheromone component. It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-Decanol: Similar structure but lacks the methyl group on the eighth carbon.
8-Methyl-2-decanone: The oxidized form of 2-Decanol, 8-methyl-.
8-Methyldecane: The reduced form of 2-Decanol, 8-methyl-.
Uniqueness
2-Decanol, 8-methyl- is unique due to its specific branching and hydroxyl group placement, which makes it an effective component in insect pheromones. Its stereoisomers also exhibit different biological activities, adding to its uniqueness in scientific research .
Properties
CAS No. |
110072-54-3 |
---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
8-methyldecan-2-ol |
InChI |
InChI=1S/C11H24O/c1-4-10(2)8-6-5-7-9-11(3)12/h10-12H,4-9H2,1-3H3 |
InChI Key |
QXDCUXPLCGLNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.